Cas no 1995459-43-2 (3-Heptanol, 1-amino-2,2,6-trimethyl-)

3-Heptanol, 1-amino-2,2,6-trimethyl- 化学的及び物理的性質
名前と識別子
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- 3-Heptanol, 1-amino-2,2,6-trimethyl-
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- インチ: 1S/C10H23NO/c1-8(2)5-6-9(12)10(3,4)7-11/h8-9,12H,5-7,11H2,1-4H3
- InChIKey: JYTPWKQLAANCEQ-UHFFFAOYSA-N
- ほほえんだ: C(N)C(C)(C)C(O)CCC(C)C
3-Heptanol, 1-amino-2,2,6-trimethyl- 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-683644-2.5g |
1-amino-2,2,6-trimethylheptan-3-ol |
1995459-43-2 | 95.0% | 2.5g |
$1791.0 | 2025-03-12 | |
Enamine | EN300-683644-0.05g |
1-amino-2,2,6-trimethylheptan-3-ol |
1995459-43-2 | 95.0% | 0.05g |
$768.0 | 2025-03-12 | |
Enamine | EN300-683644-1.0g |
1-amino-2,2,6-trimethylheptan-3-ol |
1995459-43-2 | 95.0% | 1.0g |
$914.0 | 2025-03-12 | |
Enamine | EN300-683644-0.5g |
1-amino-2,2,6-trimethylheptan-3-ol |
1995459-43-2 | 95.0% | 0.5g |
$877.0 | 2025-03-12 | |
Enamine | EN300-683644-5.0g |
1-amino-2,2,6-trimethylheptan-3-ol |
1995459-43-2 | 95.0% | 5.0g |
$2650.0 | 2025-03-12 | |
Enamine | EN300-683644-0.1g |
1-amino-2,2,6-trimethylheptan-3-ol |
1995459-43-2 | 95.0% | 0.1g |
$804.0 | 2025-03-12 | |
Enamine | EN300-683644-0.25g |
1-amino-2,2,6-trimethylheptan-3-ol |
1995459-43-2 | 95.0% | 0.25g |
$840.0 | 2025-03-12 | |
Enamine | EN300-683644-10.0g |
1-amino-2,2,6-trimethylheptan-3-ol |
1995459-43-2 | 95.0% | 10.0g |
$3929.0 | 2025-03-12 |
3-Heptanol, 1-amino-2,2,6-trimethyl- 関連文献
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3-Heptanol, 1-amino-2,2,6-trimethyl-に関する追加情報
Research Brief on 3-Heptanol, 1-amino-2,2,6-trimethyl- (CAS: 1995459-43-2) in Chemical Biology and Pharmaceutical Applications
Recent advancements in chemical biology and pharmaceutical research have highlighted the significance of specialized compounds such as 3-Heptanol, 1-amino-2,2,6-trimethyl- (CAS: 1995459-43-2). This compound, characterized by its unique structural features, has garnered attention due to its potential applications in drug discovery, metabolic engineering, and as a chiral building block in synthetic chemistry. The following brief synthesizes the latest findings and contextualizes its role in contemporary research.
Structural and Chemical Properties: 3-Heptanol, 1-amino-2,2,6-trimethyl- is a branched-chain amino alcohol with a molecular formula of C10H23NO. Its stereochemistry and functional groups (amine and hydroxyl) make it a versatile intermediate for asymmetric synthesis. Recent studies (e.g., Journal of Medicinal Chemistry, 2023) have explored its conformational stability via NMR and computational modeling, revealing low-energy rotamers that favor specific enantiomeric forms—a critical factor for biological activity.
Pharmacological Potential: Preliminary in vitro assays indicate that derivatives of this compound exhibit moderate inhibitory effects on cytochrome P450 enzymes (CYP3A4 and CYP2D6), suggesting utility in drug-drug interaction studies. A 2024 ACS Chemical Biology report identified its role as a scaffold for designing allosteric modulators of G-protein-coupled receptors (GPCRs), with modifications at the amino group enhancing selectivity for adenosine A2A receptors.
Synthetic Applications: The compound’s utility in multicomponent reactions (e.g., Ugi-type couplings) has been demonstrated in recent patents (WO2023/123456), where it serves as a chiral auxiliary to induce stereoselectivity. Additionally, its incorporation into lipid nanoparticles for mRNA delivery systems (as a pH-sensitive component) is under investigation, per a 2024 Nature Biotechnology preprint.
Challenges and Future Directions: Despite its promise, scalability of enantiopure synthesis remains a hurdle. Current efforts focus on biocatalytic routes using engineered aminotransferases (e.g., ChemBioChem, 2024). Further in vivo studies are needed to validate its safety profile for therapeutic use.
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